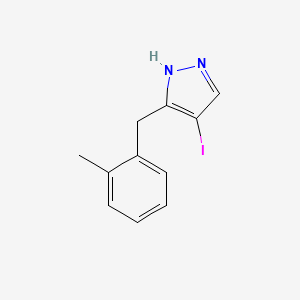![molecular formula C28H31ClNO3PPd B580665 Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium CAS No. 1350851-22-7](/img/new.no-structure.jpg)
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium is a complex organometallic compound featuring palladium as the central metal atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane with 2-aminobiphenyl in the presence of palladium chloride under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: It can be employed in the study of enzyme inhibition and as a tool in bioconjugation techniques.
Industry: Utilized in the manufacturing of advanced materials and in the development of new chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The palladium center can coordinate with various ligands, facilitating reactions such as oxidative addition, reductive elimination, and migratory insertion. These processes are crucial in catalytic cycles and influence the overall reactivity of the compound.
Comparación Con Compuestos Similares
Chloro[(1,3,5,7-tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium (II) methanesulfonate
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the trioxa-6-phosphaadamantane moiety and the 2-aminobiphenyl ligand
Propiedades
Número CAS |
1350851-22-7 |
|---|---|
Fórmula molecular |
C28H31ClNO3PPd |
Peso molecular |
602.404 |
InChI |
InChI=1S/C16H21O3P.C12H10N.ClH.Pd/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1/t13-,14-,15+,16+;;;/m1.../s1 |
Clave InChI |
LBWYSYBTEYEFAZ-DWIQEYIDSA-M |
SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Sinónimos |
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



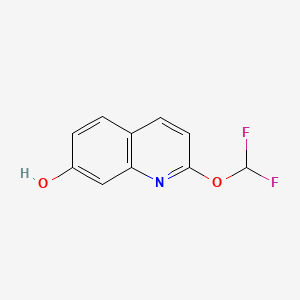
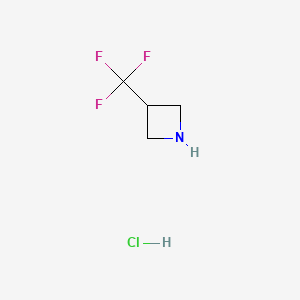

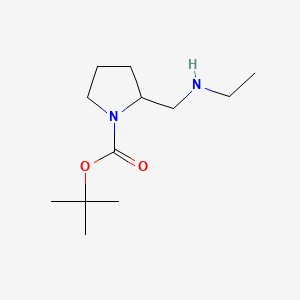
![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
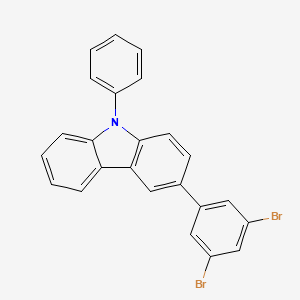
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)
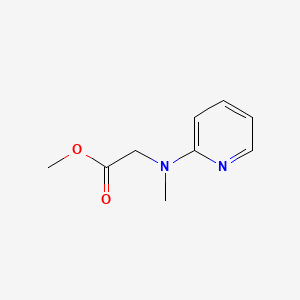
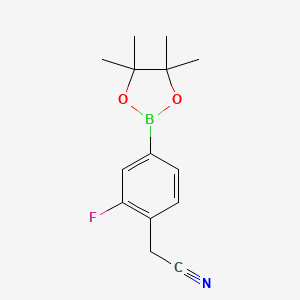
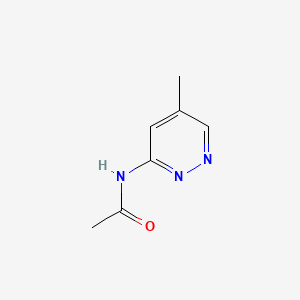
![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)
